

Protocol for the Dissolution and In Vivo Administration of Indicine-N-Oxide

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Compound of Interest

Compound Name: *Indicine*

Cat. No.: *B129459*

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Application Note

Indicine-N-oxide, a pyrrolizidine alkaloid, has demonstrated notable antitumor properties and is under investigation for its potential in treating various cancers, including pediatric cancers and solid tumors.[1][2] This document provides a comprehensive protocol for the preparation and administration of **indicine**-N-oxide for in vivo research, targeting researchers, scientists, and professionals in drug development.

Indicine-N-oxide is the water-soluble N-oxide form of the pyrrolizidine alkaloid **indicine**. [3] Its antitumor activity is believed to be mediated through antimitotic effects and chromosomal damage.[1] Studies have shown that it can inhibit the proliferation of various cancer cell lines, and its mechanism of action involves the depolymerization of microtubules and DNA damage. [4][5] The compound binds to tubulin at a distinct site, leading to a decrease in the polymer mass of microtubules.[5]

For in vivo studies, **indicine**-N-oxide has been administered through various routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.[6][7] The choice of solvent and formulation is critical to ensure the stability and bioavailability of the compound. This protocol outlines methods for preparing both injection and oral formulations of **indicine**-N-oxide.

Quantitative Data Summary

The following table summarizes key quantitative data for **indicine**-N-oxide from preclinical and clinical studies.

Parameter	Species	Value	Administration Route	Reference
Dosage	Mice (BDF1)	100 or 500 mg/kg	IV	[7]
Mice (CDF1)	500 mg/kg	IP	[7]	
Monkeys (Rhesus)	0.24, 2.4, or 24 mg/kg	IV	[7]	
Humans	1.0 to 7.5 g/m ² per week	IV	[3]	
Humans	5 to 10 g/m ² every 3-4 weeks	IV	[3]	
Pharmacokinetics				
Serum Half-Life (initial)	Mice (BDF1)	~11 mins	IV	[7]
Serum Half-Life (second phase)	Mice (BDF1)	>100 mins	IV	[7]
Serum Half-Life (initial)	Mice (CDF1)	~20 mins	IP	[7]
Serum Half-Life (Phase 1)	Monkeys	~3 mins	IV	[7]
Serum Half-Life (Phase 2)	Monkeys	~32 mins	IV	[7]
Serum Half-Life (Phase 3)	Monkeys	~180 mins	IV	[7]
Urinary Excretion (24h)	Mice & Monkeys	>80% (unchanged)	IV	[7]
Solubility				

In Vitro	-	Soluble in chloroform and ethanol	-	[4]
In Vivo Formulations	-	May require solvents like DMSO, PEG400, Tween 80	-	[8]

Experimental Protocols

Preparation of Indicine-N-Oxide for Intravenous or Intraperitoneal Injection

This protocol is based on common formulations for compounds with low water solubility, adapted for **indicine**-N-oxide.[8]

Materials:

- **Indicine**-N-oxide powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Saline (0.9% NaCl in sterile water)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Prepare a stock solution: Weigh the desired amount of **indicine**-N-oxide powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.

- Formulation Preparation (Example for a 2.5 mg/mL final concentration):
 - To prepare 1 mL of a 2.5 mg/mL working solution using a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
 - In a sterile microcentrifuge tube, add 100 μ L of the 25 mg/mL **indicine**-N-oxide DMSO stock solution.
 - Add 400 μ L of PEG300 to the tube. Mix thoroughly by vortexing until the solution is clear.
 - Add 50 μ L of Tween 80 and mix again.
 - Add 450 μ L of saline to the mixture and vortex until a clear and homogenous solution is obtained.
- Final Preparation: Draw the final solution into a sterile syringe for injection. This formulation is suitable for intravenous or intraperitoneal administration.

Preparation of Indicine-N-Oxide for Oral Administration

This protocol describes the preparation of a suspension for oral gavage.[8]

Materials:

- **Indicine**-N-oxide powder
- Carboxymethyl cellulose sodium (CMC-Na)
- Sterile distilled water (ddH₂O)
- Sterile tubes
- Oral gavage needles

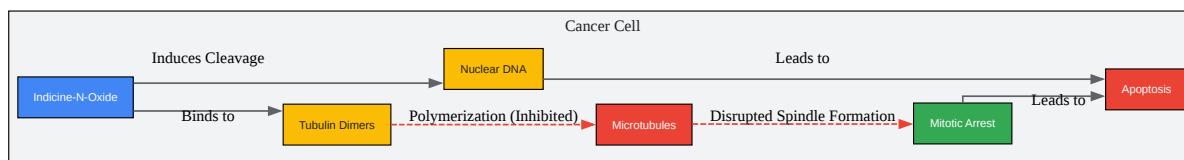
Procedure:

- Prepare the vehicle: Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile ddH₂O. Stir until a clear solution is formed.

- Prepare the suspension (Example for a 2.5 mg/mL suspension):
 - To prepare 100 mL of a 2.5 mg/mL suspension, weigh 250 mg of **indicine-N-oxide** powder.
 - Add the powder to the 100 mL of 0.5% CMC-Na solution.
 - Vortex or stir the mixture thoroughly to ensure a uniform suspension.
- Administration: Use an appropriate size oral gavage needle to administer the suspension to the animal. Ensure the suspension is well-mixed immediately before each administration.

Visualizations

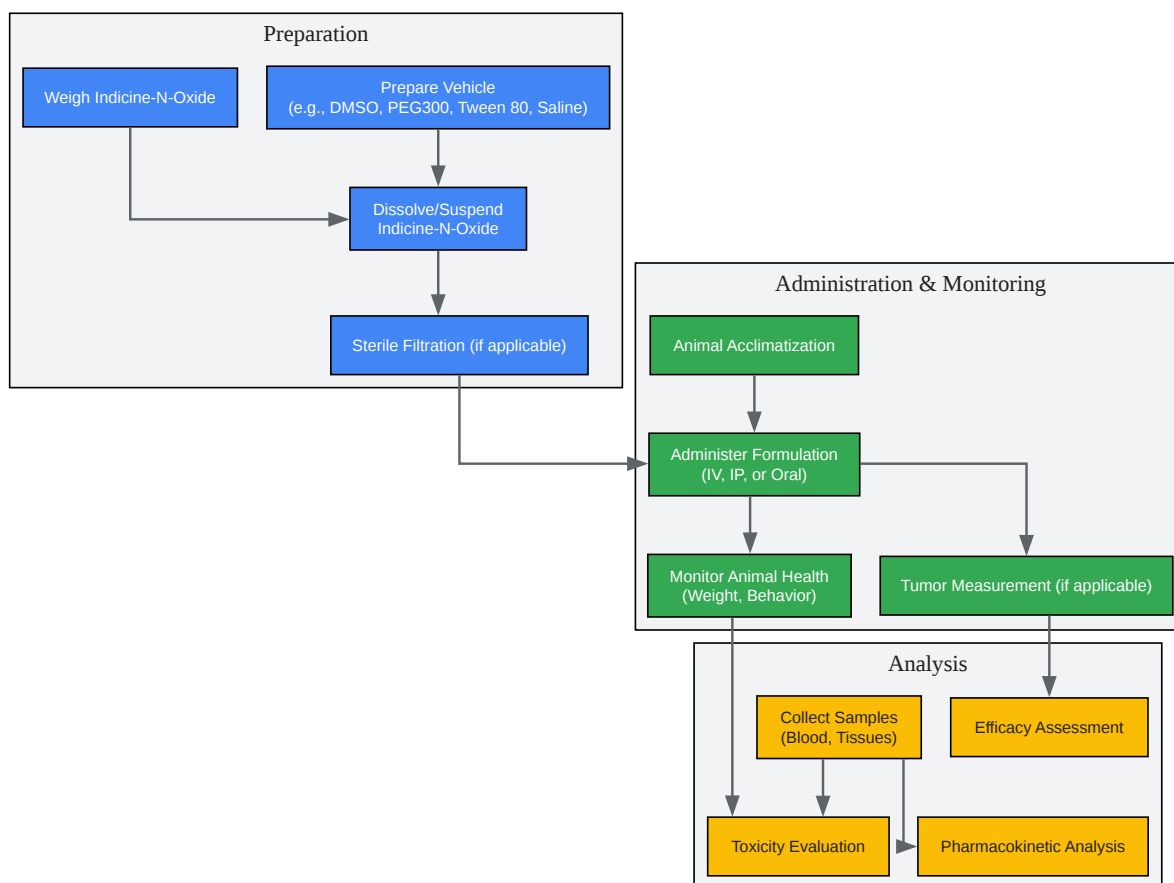
Signaling Pathway of Indicine-N-Oxide's Cytotoxic Effects



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Caption: Mechanism of **Indicine-N-Oxide** cytotoxicity.

Experimental Workflow for In Vivo Study



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Caption: Workflow for an in vivo study of **Indicine-N-Oxide**.

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